molecular formula C12H18ClNO2 B1379580 Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride CAS No. 1797845-69-2

Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride

Cat. No.: B1379580
CAS No.: 1797845-69-2
M. Wt: 243.73 g/mol
InChI Key: YUEARLCZNKTWNF-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride is a chemical compound with a molecular formula of C12H18ClNO2 It is a hydrochloride salt form of ethyl 3-amino-2-methyl-2-phenylpropanoate, which is an ester derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride typically involves the esterification of 3-amino-2-methyl-2-phenylpropanoic acid with ethanol in the presence of a suitable catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include refluxing the mixture to ensure complete esterification and subsequent salt formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Purification steps, including crystallization and filtration, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation, often in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding alcohol.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-2-phenylpropanoate hydrochloride
  • Methyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride
  • Ethyl 3-amino-2-methyl-2-phenylbutanoate hydrochloride

Uniqueness

This compound is unique due to the presence of both an amino group and an ester group in its structure. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 3-amino-2-methyl-2-phenylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-3-15-11(14)12(2,9-13)10-7-5-4-6-8-10;/h4-8H,3,9,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEARLCZNKTWNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(CN)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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